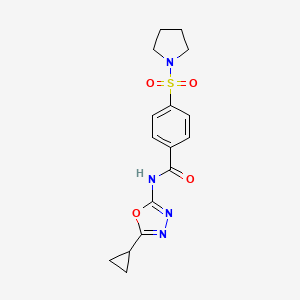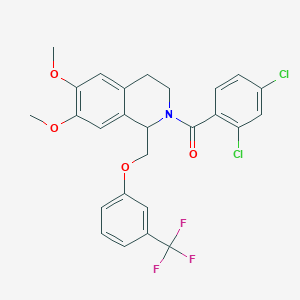
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . This compound has been substituted with various functional groups, including dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dimethoxy group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
One study discusses the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product derived from bis(3,4-dimethoxyphenyl)methanone. The research highlights the antioxidant and radical scavenging activities of synthesized bromophenols, comparing their effectiveness to standard antioxidant compounds. This indicates a potential application in developing new antioxidants from related chemical structures (Balaydın et al., 2010).
Cytotoxic Activity and Total Synthesis
Another study reports the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, showcasing a facile approach toward synthesizing isoquinoline derivatives. The synthesized heterocycles exhibited cytotoxic activity, suggesting their potential use in drug development and cancer research (Kaufman et al., 2018).
Discovery of New Natural Compounds
Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid, demonstrating the significance of natural product research in identifying novel compounds with potential pharmacological applications (Pudjiastuti et al., 2010).
Novel Synthetic Routes and Applications
Further studies elaborate on synthetic routes and biological evaluations of complexes incorporating tertiary phosphine ligands and quaternary oxovanadium(V) complexes. These works highlight the versatility of related compounds in synthesizing materials with potential applications in catalysis, materials science, and therapeutic agents (Gantsho et al., 2019); (Mondal et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSEWNQVQNGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)
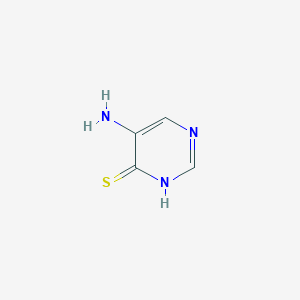
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)
![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
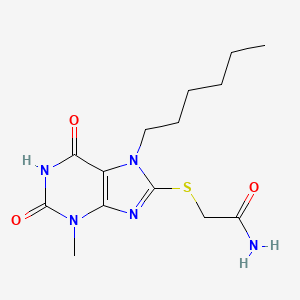
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)
![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)
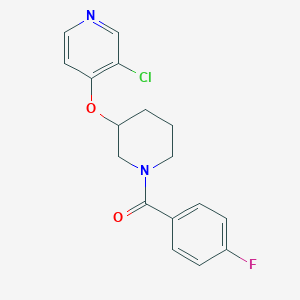
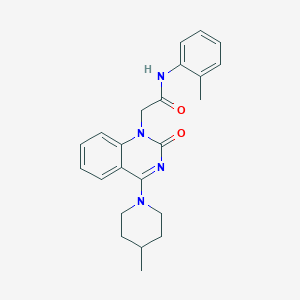
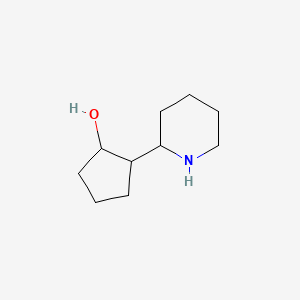
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
